Heptane-2,4-dione

Beschreibung

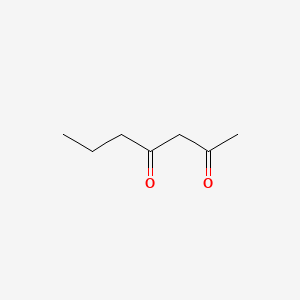

Heptane-2,4-dione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two ketone functional groups

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNRWUGFSPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223340 | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-02-0 | |

| Record name | 2,4-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Cyclopropanation of Cyclohexane-1,3-dione Derivatives

Synthesis via Cyclopropanation and Decarboxylation

The cyclopropanation of 2-benzoylcyclohexane-1,3-dione derivatives serves as a foundational method for synthesizing bicyclo[4.1.0]heptane-2,4-dione frameworks. In a representative procedure, 2-benzoyl-5-(tert-butoxymethyl)cyclohexane-1,3-dione undergoes tert-butyl group cleavage using methanesulfonic anhydride, followed by cyclization under basic conditions to yield 3-benzoylbicyclo[4.1.0]this compound. This method achieves moderate yields (60–75%) and requires precise control of base concentration and reaction time to avoid side products.

Reaction Optimization

Optimal conditions involve sodium hydroxide (4.3 mmol) in ethanol at room temperature for 2 hours, yielding 70–80% purified product after silica gel chromatography. The stereochemistry of the cyclopropane ring is influenced by the electron-withdrawing effects of substituents on the benzoyl group, favoring trans-configurations in the final product.

Claisen Condensation with Diethyl Malonate

Base-Catalyzed Cyclization

Claisen condensation between ethyl acetoacetate and cyclopentenyl methyl ketone in the presence of sodium ethoxide forms bicyclo[4.3.0]nonane-2,4-dione intermediates, which are subsequently decarboxylated to yield this compound derivatives. This method, detailed in a 1995 patent, utilizes diethyl malonate as a key reagent, with sodium methoxide facilitating enolate formation.

Scalability and Yield

Large-scale reactions (22.8 mmol scale) achieve 81% purity after fractional distillation, with yields improving at elevated temperatures (150°C) and prolonged reaction times (overnight stirring). By-products such as uncyclized esters are minimized through rigorous washing with ether and saturated brine.

Enolate-Mediated Acylation Reactions

Acid Chloride and Enolate Intermediates

Acylation of 1,3-cyclohexanedione enolates with acid chlorides provides a direct route to this compound derivatives. For example, 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride reacts with potassium carbonate-activated enolates in acetonitrile to form triketones. This method emphasizes the role of solvent polarity and base strength in stabilizing reactive intermediates.

Kinetic vs. Thermodynamic Control

Reactions conducted at 25–30°C favor kinetic products, while higher temperatures (60°C) shift equilibria toward thermodynamically stable isomers. Yields exceed 85% when using stoichiometric ratios of enolate to acid chloride, though halogenated by-products necessitate post-reaction purification via column chromatography.

Catalytic Hydrogenation and Purification

Hydrogenation of Heptene Intermediates

High-purity this compound is obtained through catalytic hydrogenation of heptene precursors. A NIST study describes the reduction of 2-heptanone to 2-heptanol using nickel-on-kieselguhr catalysts at 160–180°C and 1,300 psi hydrogen pressure, followed by dehydration to heptenes and final hydrogenation to n-heptane derivatives.

Distillation and Purity Control

Fractional distillation in columns with 15:1 reflux ratios achieves >98% purity, critical for applications requiring exact physical constants. Impurities such as residual alcohols and ketones are removed via aqueous sodium carbonate washes, ensuring compliance with industrial standards.

Comparative Analysis of Methodologies

Efficiency and Industrial Feasibility

The table below summarizes key parameters for each method:

Catalytic hydrogenation offers the highest yields and purity, making it preferable for large-scale production, whereas enolate acylation provides superior regioselectivity for specialized derivatives.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclopropanation

During cyclopropanation, mesylation of hydroxymethyl intermediates (e.g., compound 8) generates leaving groups that facilitate ring closure. Competing elimination reactions, however, can yield cyclohexene by-products unless reaction kinetics are tightly controlled.

Base-Induced Decarboxylation

In Claisen condensations, overuse of sodium ethoxide accelerates decarboxylation but risks hydrolyzing ester intermediates. Optimal base-to-substrate ratios (2:1 mol/mol) balance cyclization and side-reaction suppression.

Analyse Chemischer Reaktionen

Types of Reactions: Heptane-2,4-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Heptane-2,4-dione serves as a versatile building block in organic synthesis. It is utilized in the construction of complex organic molecules due to its two reactive ketone groups. This property allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Synthesis Methods

The compound can be synthesized through several methods:

- Condensation Reactions : It can be formed from the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate under the influence of sodium ethoxide.

- Oxidation and Reduction : The diketone can undergo oxidation to yield carboxylic acids or reduction to form alcohols.

Biological Applications

Enzyme Inhibition

this compound is known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for tyrosine catabolism. This inhibition leads to an accumulation of tyrosine and its derivatives, affecting various cellular processes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on this compound. For instance:

- Apoptosis Induction : In vitro experiments demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7. Treatment with these compounds increased early apoptosis rates significantly.

- VEGFR-2 Inhibition : A derivative exhibited an IC50 value of 0.079 μM against VEGFR-2, indicating strong potential for cancer therapy targeting.

Agricultural Applications

Herbicidal Properties

this compound derivatives have been investigated for their herbicidal activity. They are particularly effective against broadleaf and grass weeds while posing risks to crops like corn . The structure of these derivatives can be modified to enhance their selectivity and potency in agricultural applications.

Case Studies

- Study on Anticancer Activity : A study synthesized novel thiazolidine-2,4-dione derivatives based on this compound and evaluated their biological activity against cancer cells. The results showed promising anticancer effects linked to the compound's ability to inhibit specific pathways involved in tumor growth.

- Agricultural Research : Research focused on the herbicidal activity of bicyclo[4.1.0]heptane-2,4-diones derived from this compound demonstrated effective control over weed species while minimizing damage to crops such as corn through targeted modifications .

Wirkmechanismus

The mechanism of action of heptane-2,4-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants.

Vergleich Mit ähnlichen Verbindungen

Heptane-2,4-dione can be compared with other diketones and triketones, such as:

Pentane-2,4-dione: A simpler diketone with similar reactivity but different physical properties.

Cyclohexane-1,3-dione: Another diketone with a cyclic structure, used in similar applications.

Bicyclo[4.1.0]this compound: A more complex triketone with unique herbicidal activity.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Biologische Aktivität

Heptane-2,4-dione, also known as 3-oxabicyclo[3.2.0]this compound, is a bicyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two carbonyl groups located at positions 2 and 4 within its bicyclic framework. This arrangement contributes significantly to its reactivity and biological interactions. The compound's stereochemistry is defined by its specific spatial arrangement, which influences its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound acts as a ligand for certain enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

- Reactivity with Nucleophiles : The presence of carbonyl groups allows for reactions with nucleophiles, leading to the formation of adducts that can alter enzyme function or cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, certain derivatives have shown significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for various derivatives against these cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative A | HepG2 | 2.04 ± 0.06 |

| This compound Derivative B | MCF-7 | 1.21 ± 0.04 |

| This compound Derivative C | HepG2 | 0.079 |

| This compound Derivative D | MCF-7 | 0.081 |

These findings suggest that modifications to the this compound structure can enhance its anticancer efficacy .

Apoptosis Induction

In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. For example, treatment with a specific derivative resulted in an increase in early apoptosis rates in MCF-7 cells from 0.29% in untreated cells to approximately 22.15% in treated cells . This apoptotic effect is linked to alterations in cell cycle distribution and increased expression of pro-apoptotic factors such as BAX.

Study on Anticancer Activity

A recent study focused on the synthesis and biological evaluation of novel thiazolidine-2,4-dione derivatives based on the this compound scaffold. These derivatives were tested for their ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in cancer therapy:

- Compound Evaluation : Among the tested compounds, one derivative exhibited an IC50 value of 0.079 μM against VEGFR-2.

- Apoptosis Mechanism : Flow cytometry analysis revealed that this compound increased apoptosis rates significantly in cancer cell lines compared to controls.

These results indicate that structural modifications can lead to enhanced biological activity and specificity for cancer-related targets .

Q & A

Q. How can the partition coefficient (logP) of heptane-2,4-dione be experimentally determined, and what methods are validated for its prediction?

The partition coefficient (logP) can be determined via reversed-phase HPLC using octanol-water partitioning as a reference system. For computational prediction, Abraham’s solvation parameter model is validated for diketones, where descriptors (E, S, A, B, V, L) from experimental data are used to calculate logP. This compound has a log10Kw value of 1.67, derived from its Abraham parameters .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

- IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm<sup>-1</sup> and enol tautomerization (broad O–H stretch at ~2500–3300 cm<sup>-1</sup>).

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguishes keto/enol tautomers via chemical shifts (e.g., enolic protons at δ 12–15 ppm).

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as demonstrated for bicyclic analogs like 3-oxabicyclo[3.2.0]this compound .

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Claisen condensation : Reacting acetylacetone with ethyl acetoacetate under basic conditions (e.g., NaOEt).

- Solvent selection : Use aprotic solvents (e.g., THF) to minimize side reactions.

- Purification : Fractional distillation or recrystallization from hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How do steric and electronic factors influence the tautomeric equilibrium of this compound in different solvents?

The keto-enol equilibrium is solvent-dependent:

- Polar aprotic solvents (e.g., DMSO): Stabilize enol form via hydrogen bonding.

- Non-polar solvents (e.g., hexane): Favor the keto form.

Steric hindrance from substituents (e.g., methyl groups in 5,5-dimethylhexane-2,4-dione) shifts equilibrium toward keto due to reduced enol stability . Quantitative analysis requires <sup>1</sup>H NMR integration or UV-Vis spectroscopy to monitor tautomer ratios.

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization)?

- Cross-validation : Compare data from multiple sources (e.g., NIST Standard Reference Database, peer-reviewed studies).

- Experimental replication : Use static vapor-pressure measurements or calorimetry under controlled humidity to minimize experimental artifacts .

- Computational consistency checks : Validate results using group contribution methods (e.g., Joback’s method) or quantum mechanical calculations.

Q. How can this compound’s reactivity be exploited in synthesizing bicyclic or heterocyclic compounds?

- Diels-Alder reactions : this compound acts as a dienophile with conjugated dienes to form bicyclo[3.2.0]heptane derivatives .

- Mannich reactions : React with amines and formaldehyde to generate β-amino ketones, precursors to pyrrolidine analogs .

- Photochemical cyclization : UV irradiation induces ring formation in α,β-unsaturated derivatives .

Q. What methodologies address discrepancies in toxicity and environmental impact assessments for this compound?

- Ecotoxicological assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity.

- Degradation studies : Monitor biodegradation via OECD 301 protocols (e.g., CO2 evolution in soil/water systems).

- Regulatory alignment : Cross-reference with ATSDR guidelines for data gaps (e.g., chronic exposure limits) .

Q. How can computational modeling predict this compound’s behavior in complex reaction systems (e.g., catalytic hydrogenation)?

- DFT calculations : Optimize transition states for hydrogenation pathways (e.g., ketone reduction to diol).

- Kinetic modeling : Use Arrhenius parameters derived from temperature-dependent experiments to simulate reaction progress.

- Solvent effects : Apply COSMO-RS or SMD models to account for solvent polarity in reaction mechanisms .

Methodological Notes

- Data reliability : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, J. Org. Chem.) over commercial databases.

- Contradiction management : Use statistical tools (e.g., Grubbs’ test) to identify outliers in experimental datasets .

- Stereochemical analysis : Assign configurations via NOESY (NMR) or electronic circular dichroism (ECD) for chiral derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.